molecular formula C15H14BrN3OS B12034229 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole CAS No. 618413-69-7

3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole

Cat. No.: B12034229
CAS No.: 618413-69-7
M. Wt: 364.3 g/mol
InChI Key: OJLXUPAIJDMXCL-UHFFFAOYSA-N
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Properties

CAS No.

618413-69-7

Molecular Formula

C15H14BrN3OS

Molecular Weight

364.3 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-4-ethyl-5-(furan-2-yl)-1,2,4-triazole

InChI

InChI=1S/C15H14BrN3OS/c1-2-19-14(13-7-4-8-20-13)17-18-15(19)21-10-11-5-3-6-12(16)9-11/h3-9H,2,10H2,1H3

InChI Key

OJLXUPAIJDMXCL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CO3

Origin of Product

United States

Preparation Methods

The synthesis of SALOR-INT L367052-1EA involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

SALOR-INT L367052-1EA undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

Scientific Research Applications

SALOR-INT L367052-1EA has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on this compound includes its potential use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of SALOR-INT L367052-1EA involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

SALOR-INT L367052-1EA can be compared with other similar compounds, such as:

  • 3-((3-chlorobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole
  • 3-((3-fluorobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole

These compounds share a similar core structure but differ in the substituents attached to the benzyl group.

Biological Activity

3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This specific compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C15H14BrN3OS
  • CAS Number : 618413-69-7
  • Molecular Weight : 356.25 g/mol

Biological Activity

The biological activity of 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole has been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that modifications on the triazole ring can enhance cytotoxic effects against various cancer cell lines. In one study, compounds similar to 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole showed IC50 values indicating potent antiproliferative effects against cancer cells. The mechanism often involves the induction of apoptosis through caspase activation pathways.

Table 1 summarizes the anticancer activity of related triazole compounds:

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG26.1Caspase activation
Compound BMCF77.9Bcl-2 inhibition
3-Bromobenzyl TriazoleA549TBDTBD

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies have reported that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Table 2 illustrates the antimicrobial efficacy of triazole compounds:

CompoundPathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound CE. coli12
Compound DS. aureus8
3-Bromobenzyl TriazolePseudomonas aeruginosaTBD

Case Studies

Study on Anticancer Properties : A comprehensive study evaluated various triazole derivatives for their anticancer efficacy using MTT assays across multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced their cytotoxic effects compared to standard chemotherapeutics.

Antimicrobial Screening : Another study focused on the antibacterial activity of triazole derivatives against common pathogens. The results showed that several compounds exhibited strong inhibitory effects, with some displaying lower MIC values than existing antibiotics.

Mechanistic Insights

Recent investigations into the mechanism of action for triazoles like 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole reveal that they may act by:

  • Inducing Apoptosis : Activation of caspases leading to programmed cell death in cancer cells.
  • Inhibiting Enzyme Activity : Particularly enzymes involved in nucleic acid synthesis in bacteria.
  • Disrupting Cell Membrane Integrity : Affecting both bacterial and fungal cells.

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